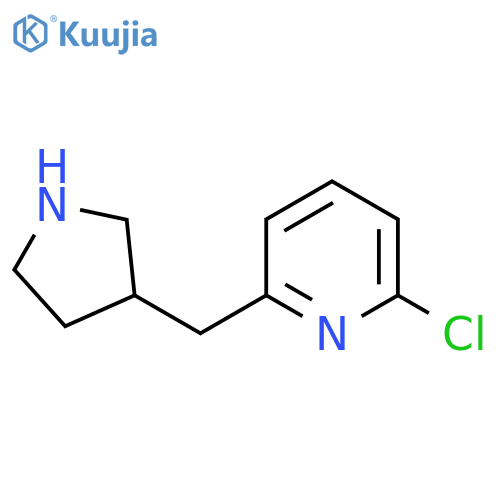Cas no 1337387-24-2 (2-chloro-6-(pyrrolidin-3-yl)methylpyridine)

1337387-24-2 structure
商品名:2-chloro-6-(pyrrolidin-3-yl)methylpyridine
2-chloro-6-(pyrrolidin-3-yl)methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-(pyrrolidin-3-yl)methylpyridine
- EN300-1997365
- 1337387-24-2
- 2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine
-
- インチ: 1S/C10H13ClN2/c11-10-3-1-2-9(13-10)6-8-4-5-12-7-8/h1-3,8,12H,4-7H2
- InChIKey: ZXKOPMIGNOXKNS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(CC2CNCC2)=N1
計算された属性
- せいみつぶんしりょう: 196.0767261g/mol
- どういたいしつりょう: 196.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 24.9Ų
2-chloro-6-(pyrrolidin-3-yl)methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997365-0.1g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1997365-1.0g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 1g |
$1371.0 | 2023-05-23 | ||
| Enamine | EN300-1997365-10g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 10g |
$5897.0 | 2023-09-16 | ||
| Enamine | EN300-1997365-0.25g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1997365-2.5g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1997365-5.0g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 5g |
$3977.0 | 2023-05-23 | ||
| Enamine | EN300-1997365-5g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 5g |
$3977.0 | 2023-09-16 | ||
| Enamine | EN300-1997365-0.5g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1997365-10.0g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 10g |
$5897.0 | 2023-05-23 | ||
| Enamine | EN300-1997365-0.05g |
2-chloro-6-[(pyrrolidin-3-yl)methyl]pyridine |
1337387-24-2 | 0.05g |
$1152.0 | 2023-09-16 |
2-chloro-6-(pyrrolidin-3-yl)methylpyridine 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
1337387-24-2 (2-chloro-6-(pyrrolidin-3-yl)methylpyridine) 関連製品
- 55290-64-7(Dimethipin)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
